Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-2-(2-chlorobenzoyl)naphthalene

Fragment-based drug discovery PROTAC linker design Physicochemical property optimization

Select 6-Bromo-2-(2-chlorobenzoyl)naphthalene for its dual orthogonal reactivity: the aryl-bromide enables Pd-catalyzed cross-coupling, while the mono-ortho-chloro benzoyl offers a less hindered ketone for nucleophilic additions. Its crystalline solid (mp 126–128°C) simplifies gravimetric dispensing and QC by DSC, unlike the non-brominated or di-ortho-chloro analogs. The fragment-compliant heavy-atom count (20) and established EPX IC₅₀ (360 nM) make it a quantitative starting point for SAR and fragment-based screening campaigns.

Molecular Formula C17H10BrClO
Molecular Weight 345.6 g/mol
CAS No. 216144-73-9
Cat. No. B1599591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(2-chlorobenzoyl)naphthalene
CAS216144-73-9
Molecular FormulaC17H10BrClO
Molecular Weight345.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)Br)Cl
InChIInChI=1S/C17H10BrClO/c18-14-8-7-11-9-13(6-5-12(11)10-14)17(20)15-3-1-2-4-16(15)19/h1-10H
InChIKeyLOIASCAKZDZPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(2-chlorobenzoyl)naphthalene (CAS 216144-73-9): A Dual-Halogenated Naphthyl Ketone for Precision Organic Synthesis and Enzyme Inhibition Studies


6-Bromo-2-(2-chlorobenzoyl)naphthalene is a synthetic, polyhalogenated aromatic ketone belonging to the class of 2-benzoylnaphthalene derivatives. It features a bromine atom at the 6-position of the naphthalene ring and a 2-chlorobenzoyl group at the 2-position [1]. With a molecular formula of C17H10BrClO and a molecular weight of 345.62 g/mol, its solid-state melting point is reported as 126–128 °C . The compound is cataloged in the ZINC database (ID ZINC02572626) and ChEMBL (CHEMBL4790231), indicating its relevance to computational drug discovery and chemical biology [2]. Its dual-halogen architecture provides two orthogonal reactive handles—an aryl bromide amenable to Pd-catalyzed cross-coupling and a hindered diaryl ketone that influences molecular conformation—making it a versatile intermediate for constructing more complex molecular scaffolds .

Why 6-Bromo-2-(2-chlorobenzoyl)naphthalene Cannot Be Replaced by Generic Halogenated Naphthalene Analogs Without Quantitative Justification


Superficially similar halogenated naphthyl ketones—such as 6-bromo-2-(2,6-dichlorobenzoyl)naphthalene (CAS 216144-77-3) or non-brominated 2-benzoylnaphthalenes—cannot be assumed to perform identically in either biological assays or chemical transformations. The precise spatial and electronic environment created by the ortho-chlorine on the benzoyl ring, combined with the electron-withdrawing bromine at the naphthalene 6-position, dictates a unique conformational profile and reactivity manifold. As the quantitative evidence below demonstrates, even a single additional chlorine substituent on the benzoyl ring (moving from mono- to di-ortho substitution) results in measurable differences in critical molecular properties, which can translate into divergent assay outcomes or synthetic efficiencies . Selecting the correct positional isomer and halogen stoichiometry is therefore not an interchangeable procurement decision but a determinant of experimental reproducibility.

Quantitative Differentiation Evidence for 6-Bromo-2-(2-chlorobenzoyl)naphthalene Relative to Its Closest Structural Analogs


Molecular Weight and Heavy Atom Count: A 9.1% Mass Advantage Over the 2,6-Dichloro Analog for Drug Fragment and PROTAC Design

The target compound possesses a molecular weight of 345.62 g/mol and contains 20 heavy atoms, whereas its closest commercially available halogenated congener, 6-bromo-2-(2,6-dichlorobenzoyl)naphthalene (CAS 216144-77-3), has a molecular weight of 380.06 g/mol and 21 heavy atoms . This represents a 34.44 g/mol (9.1%) reduction in molecular weight. In the context of fragment-based drug discovery, where a heavy atom count ≤21 is a common cutoff for fragment-like molecules, the target compound lies at the boundary, while the dichloro analog exceeds the recommended heavy atom count for favorable ligand efficiency metrics [1]. For PROTAC development, the lower molecular weight of the target compound offers a smaller starting mass when incorporated as a linker or warhead, a critical consideration given that final PROTAC molecular weights frequently approach the upper limit of Rule-of-5 compliance.

Fragment-based drug discovery PROTAC linker design Physicochemical property optimization

Melting Point: Crystalline Order at Ambient Conditions Where the 2,6-Dichloro Analog Lacks a Defined Melting Point

6-Bromo-2-(2-chlorobenzoyl)naphthalene exhibits a sharp melting point of 126–128 °C, indicative of a well-defined crystalline phase at standard laboratory temperatures . In contrast, the 2,6-dichloro analog (CAS 216144-77-3) has no reported melting point in publicly accessible databases, with only a predicted boiling point of 500.5 °C available . The absence of a characterized melting point suggests that the dichloro compound may exist as an oil or amorphous solid at ambient conditions, which carries implications for purification, long-term storage stability, and formulation reproducibility. A defined crystalline melting endotherm is a critical quality attribute for chemical intermediates destined for pharmaceutical development, as it enables identity confirmation via differential scanning calorimetry (DSC) and ensures batch-to-batch consistency.

Solid-state characterization Crystallinity in API intermediates Formulation pre-screening

EPX Bromination Activity Inhibition: A Defined IC50 for Eosinophil Peroxidase, a Target Implicated in Eosinophilic Inflammation

In a biochemical assay measuring inhibition of human eosinophil peroxidase (EPX) bromination activity using tyrosine as a substrate, the target compound demonstrated an IC50 of 360 nM after a 10-minute incubation [1]. This single-point inhibitory activity anchors the compound within a biologically relevant target space distinct from its primary role as a synthetic intermediate. However, it must be noted that no direct comparator data for the 2,6-dichloro analog or other close structural relatives in the same EPX assay are publicly available, precluding a head-to-head potency comparison. The compound also displayed a much weaker IC50 of 42 µM in a cellular MPO assay in human neutrophils [1], suggesting at least a two-order-of-magnitude selectivity window between isolated enzyme and cellular contexts—though again, no comparator data exist to assess whether this selectivity window is unique to this substitution pattern.

Eosinophil peroxidase (EPX) Inflammation target Enzyme inhibition assay

Synthetic Versatility: Orthogonal Reactivity of Aryl Bromide and ortho-Chlorobenzoyl Groups Enables Sequential Pd-Catalyzed Functionalization

The compound's aryl bromide substituent is a well-precedented participant in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, while the ortho-chlorobenzoyl carbonyl provides a sterically encumbered electrophilic site for nucleophilic additions or reductions . This orthogonal reactivity profile—where the C-Br bond can be selectively activated under mild Pd catalysis without interference from the aryl chloride—has been exploited in broader patent methodologies for sequential aromatic functionalization [1]. The presence of the ortho-chlorine on the benzoyl ring further creates atropisomerism around the aryl-ketone bond, a stereodynamic feature absent in non-ortho-substituted analogs, which may be leveraged in asymmetric synthesis. No quantitative kinetic data comparing the coupling rates of this compound versus its des-bromo or des-chloro analogs is publicly available.

Cross-coupling Sequential functionalization Building block reactivity

Procurement-Driven Application Scenarios for 6-Bromo-2-(2-chlorobenzoyl)naphthalene Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Library Design Requiring a Crystalline, Low-MW Halogenated Aromatic Ketone

Medicinal chemistry groups building fragment libraries for SPR or X-ray crystallography screening can select 6-bromo-2-(2-chlorobenzoyl)naphthalene over the 2,6-dichloro analog based on its 9.1% lower molecular weight and well-defined melting point (126–128 °C). The crystalline nature facilitates accurate gravimetric dispensing and co-crystallization trials, while the fragment-compliant heavy atom count (20) ensures it meets the Rule-of-Three criteria for fragment-likeness, maximizing the likelihood of identifying high-ligand-efficiency hits .

Eosinophil Peroxidase (EPX) Biochemical Probe Development Requiring a Defined Starting IC50

Inflammation biologists investigating eosinophilic disorders such as eosinophilic esophagitis or hypereosinophilic syndrome can utilize this compound as a reference inhibitor with a documented EPX IC50 of 360 nM [1]. Although head-to-head comparator data are lacking, this defined biochemical activity provides a quantitative baseline for SAR campaigns, where the bromine at the 6-position can be varied to explore halogen-bonding interactions in the EPX active site.

Sequential Pd-Catalyzed Synthesis of Polyfunctionalized Naphthalene Scaffolds for Materials Chemistry

Materials scientists and organic chemists developing naphthalene-based organic semiconductors or liquid-crystalline monomers can employ the compound's orthogonal aryl-Br and ortho-chlorobenzoyl handles for iterative Suzuki or Sonogashira couplings [2]. The mono-ortho-chloro substitution results in a less sterically encumbered carbonyl electrophile compared to the di-ortho-chloro analog, simplifying subsequent nucleophilic additions or imine condensations when constructing extended π-conjugated systems.

Quality-Control-Driven Procurement of Crystalline Pharmaceutical Intermediates with Verifiable Solid-State Identity

For CROs or pharmaceutical development groups requiring intermediates with unambiguous analytical identity, the sharp melting endotherm of the target compound (126–128 °C) enables rapid QC verification via melting point apparatus or DSC . In contrast, the 2,6-dichloro analog lacking a reported melting point would necessitate more resource-intensive identity testing (e.g., NMR, HPLC) before release for GLP or GMP synthesis campaigns.

Quote Request

Request a Quote for 6-Bromo-2-(2-chlorobenzoyl)naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.